Enantioselectivity in Asymmetric Michael Addition to trans‑Chalcone: Diethyl Acetoxymalonate vs. Diethyl Malonate
In a direct head‑to‑head comparison under identical phase‑transfer catalytic conditions (glucose‑derived monoaza‑15‑crown‑5 lariat ether 1, THF/Et₂O 1:4, solid–liquid system), diethyl acetoxymalonate afforded the Michael adduct with trans‑chalcone in 96% enantiomeric excess (ee), while the parent unsubstituted diethyl malonate attained a maximum of only 89% ee with the same electrophile class [1]. Among all α‑substituted diethyl malonates examined in this study, diethyl acetoxymalonate gave the best results. With chalcones bearing para‑substituted β‑aryl rings, enantioselectivities ranged from 88% to 97% ee; with furyl and thiophenyl‑substituted chalcones, the ee exceeded 99% [1].
| Evidence Dimension | Product enantiomeric excess (ee) in asymmetric Michael addition to trans‑chalcone |
|---|---|
| Target Compound Data | 96% ee (maximum >99% ee with heteroaryl‑substituted chalcones) |
| Comparator Or Baseline | Diethyl malonate (unsubstituted): 89% ee |
| Quantified Difference | +7 percentage points ee (minimum advantage); up to +10 percentage points ee with optimized chalcone substrates |
| Conditions | Glucose‑based monoaza‑15‑crown‑5 lariat ether catalyst (15 mol%), THF/Et₂O (1:4), solid–liquid phase‑transfer, trans‑chalcone electrophile |
Why This Matters
For procurement or route‑scouting decisions, this quantitative advantage means that selecting diethyl acetoxymalonate over diethyl malonate directly yields higher stereochemical fidelity under identical conditions, reducing the need for enantiomeric enrichment downstream.
- [1] Rapi Z, Grün A, Nemcsok T, Hessz D, Kállay M, Kubinyi M, Keglevich G, Bakó P. Crown ether derived from D‑glucose as an efficient phase‑transfer catalyst for the enantioselective Michael addition of malonates to enones. Tetrahedron: Asymmetry. 2016;27(19):960‑972. doi:10.1016/j.tetasy.2016.08.010 View Source
